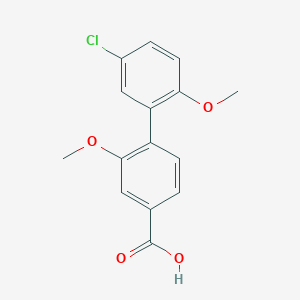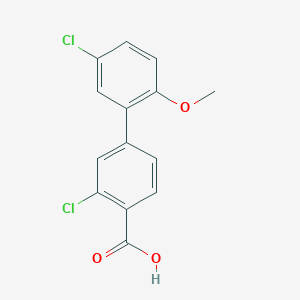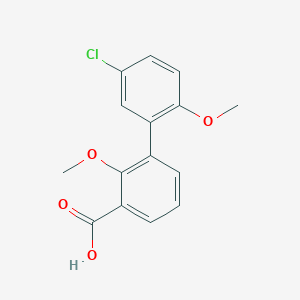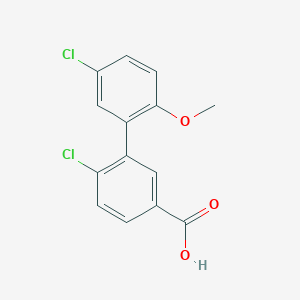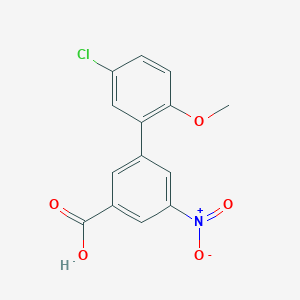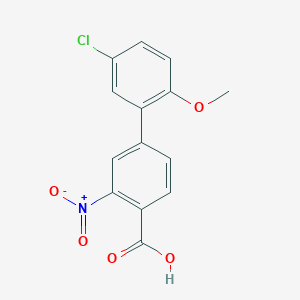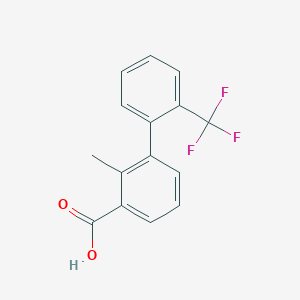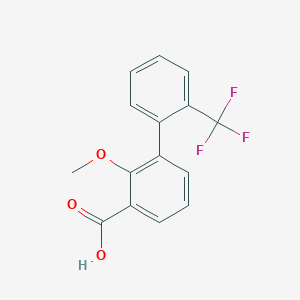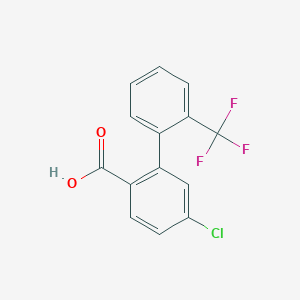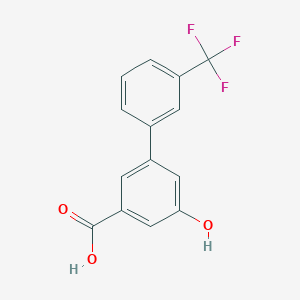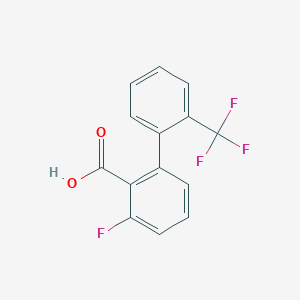
6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid (6-F-2-TFPBA) is a compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. It is a fluorinated derivative of benzoic acid, and is commonly used as an intermediate in the synthesis of various pharmaceuticals and other compounds. 6-F-2-TFPBA has been studied for its ability to act as a protecting group in organic synthesis, and has been found to be a useful reagent in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, 6-F-2-TFPBA has been studied for its potential applications in medicinal chemistry, where it has been found to have biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to be a useful reagent in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. In medicinal chemistry, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential to act as a protecting group in organic synthesis, as well as its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in biochemistry, where it has been found to have biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has not yet been fully elucidated. However, it is believed that the compound acts as a protecting group in organic synthesis, by forming a stable covalent bond with the target molecule. In addition, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% are not yet fully understood. However, studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs, and can also act as a protecting group in organic synthesis. In addition, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, and has been found to be non-toxic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is its ability to act as a protecting group in organic synthesis, as well as its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, and has been found to be non-toxic in animal studies. However, the compound is relatively unstable and can be easily hydrolyzed in water, making it difficult to use in lab experiments.
Zukünftige Richtungen
The potential future directions for 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% include further studies of its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to investigate the compound’s potential applications in medicinal chemistry, such as its ability to act as a protecting group in organic synthesis and its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. Finally, further studies could be conducted to investigate the compound’s potential applications in biochemistry, such as its anti-inflammatory and anti-oxidant properties.
Synthesemethoden
6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by several methods. The most common method is the direct fluorination of 2-trifluoromethylphenyl benzoate using a reagent such as hexafluoroacetone. This method is simple and efficient, and has been found to produce high yields of the desired product. Other methods of synthesis include the reaction of 2-trifluoromethylphenyl benzoate with bromine, followed by the addition of a fluoride source such as sodium fluoride, and the reaction of 2-trifluoromethylphenyl benzoate with a fluoride source such as potassium fluoride.
Eigenschaften
IUPAC Name |
2-fluoro-6-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERIOASVVBABFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691127 |
Source


|
| Record name | 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261771-99-6 |
Source


|
| Record name | 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

